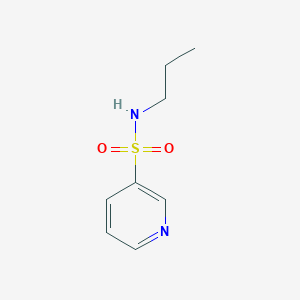![molecular formula C11H14N4O2 B13226317 5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B13226317.png)
5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole: is a fascinating compound with a complex structure. Let’s break it down:
-
Imidazole: : This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bondsIt plays a crucial role in various natural products, including histidine, purine, and DNA structures .
-
1,2,4-Oxadiazole: : This moiety consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. It exhibits diverse biological activities and has been explored for drug development .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the cyclization of appropriate precursors. For example, the reaction of an imidazole derivative with an oxadiazole precursor can yield the desired compound.
Reaction Conditions:: The specific conditions depend on the chosen synthetic route. Generally, these reactions occur under mild conditions, often using suitable catalysts.
Industrial Production:: While no specific industrial production methods are widely reported for this compound, research continues to explore efficient and scalable synthesis routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituents on the imidazole and oxadiazole rings can be modified through substitution reactions.
Reduction: Reduction of the oxadiazole ring can yield different products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the imidazole and oxadiazole rings lead to diverse derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential drug candidates due to its diverse biological activities.
Chemistry: As a building block for more complex molecules.
Industry: In materials science and catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-(1H-imidazol-5-ylmethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4O2/c1-3-16-4-2-8(1)11-14-10(17-15-11)5-9-6-12-7-13-9/h6-8H,1-5H2,(H,12,13) |
InChI Key |
NSPHMYGBCWMCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B13226236.png)
![3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol](/img/structure/B13226247.png)
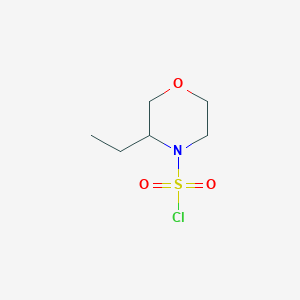
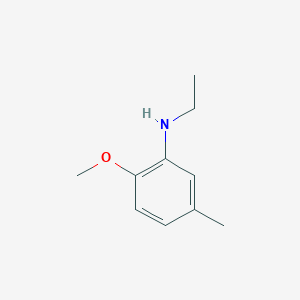
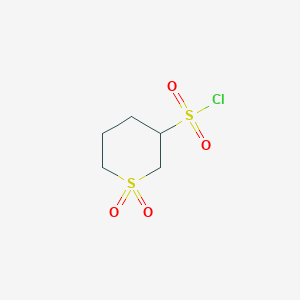
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13226266.png)

![3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226283.png)
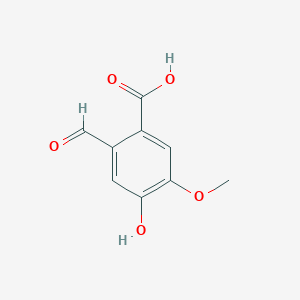
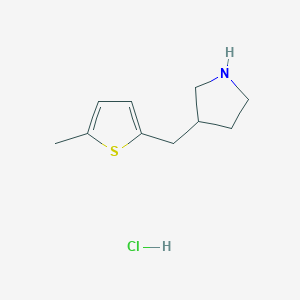
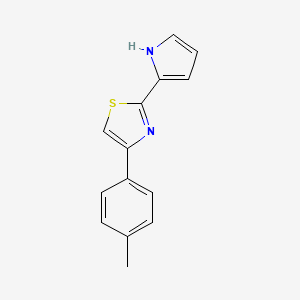
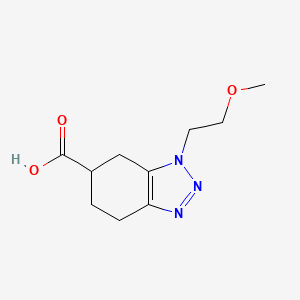
![4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride](/img/structure/B13226313.png)
